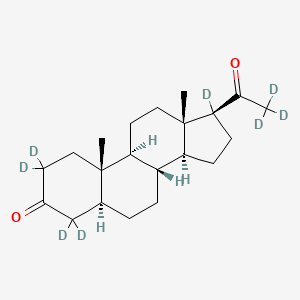
5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8: is a deuterated analog of 5α-Pregnan-3,20-dione, a naturally occurring steroid hormone. This compound is often used in scientific research due to its stability and unique properties conferred by the deuterium atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8 typically involves the deuteration of 5α-Pregnan-3,20-dione. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8 can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8 is used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Biology: In biological research, this compound is used to study the metabolism and function of steroid hormones. It serves as a tracer in metabolic studies to understand the pathways and mechanisms of steroid biosynthesis and degradation.
Medicine: The compound is used in pharmacological research to investigate the effects of steroid hormones on various physiological processes. It helps in the development of new therapeutic agents targeting steroid hormone receptors.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of steroid-based drugs. Its stability and isotopic labeling make it valuable in drug development and quality control.
Wirkmechanismus
The mechanism of action of 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8 involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular processes. The deuterium atoms in the compound enhance its stability and alter its metabolic pathways, providing insights into the role of isotopic labeling in drug metabolism.
Vergleich Mit ähnlichen Verbindungen
5α-Pregnan-3,20-dione: The non-deuterated analog of 5|A-Pregnan-3,20-dione-2,2,4,4,17|A,21,21,21-d8.
5β-Pregnan-3,20-dione: A stereoisomer with different biological activity.
5α-Pregnan-3α,17α-diol-20-one: Another steroid hormone with distinct properties.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S,17S)-2,2,4,4,17-pentadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,8D2,12D2,17D |
InChI-Schlüssel |
XMRPGKVKISIQBV-PKIAWPAZSA-N |
Isomerische SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(C(=O)C4([2H])[2H])([2H])[2H])C)C)C(=O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


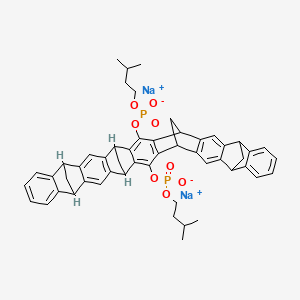
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)


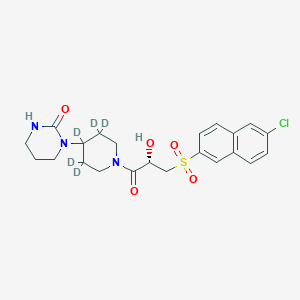

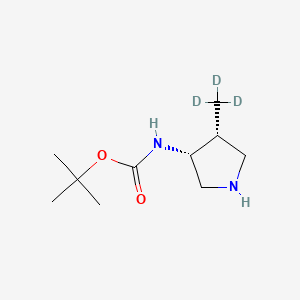
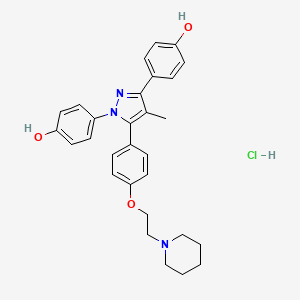


![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)

![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
